2-(4-Bromo-phenyl)-4-methyl-1H-imidazole
Overview
Description
2-(4-Bromo-phenyl)-4-methyl-1H-imidazole: is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a bromine atom on the phenyl ring and a methyl group on the imidazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-phenyl)-4-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and acetone.
Formation of Intermediate: The 4-bromoaniline undergoes a condensation reaction with acetone in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate then undergoes cyclization in the presence of a dehydrating agent to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Substitution Products: Various substituted phenyl-imidazoles.
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced imidazole derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine:
Drug Development: Explored as a potential pharmacophore in drug design.
Antimicrobial Activity: Exhibits antimicrobial properties against certain pathogens.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-phenyl)-4-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and the imidazole ring play crucial roles in binding to active sites, thereby inhibiting enzyme activity or altering protein function. The compound can also participate in electron transfer reactions, contributing to its biological activity.
Comparison with Similar Compounds
- 2-(4-Chloro-phenyl)-4-methyl-1H-imidazole
- 2-(4-Fluoro-phenyl)-4-methyl-1H-imidazole
- 2-(4-Methyl-phenyl)-4-methyl-1H-imidazole
Uniqueness:
- Bromine Substitution: The presence of a bromine atom provides unique reactivity and binding properties compared to other halogen-substituted analogs.
- Biological Activity: Exhibits distinct biological activities due to the specific interactions of the bromine atom with molecular targets.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-methyl-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDNQKPWJHMGHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280771 | |
Record name | 2-(4-Bromophenyl)-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-85-0 | |
Record name | 2-(4-Bromophenyl)-5-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.